molecular formula C7H5N3O2 B1588114 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid CAS No. 502141-03-9

5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

Cat. No. B1588114
Key on ui cas rn: 502141-03-9
M. Wt: 163.13 g/mol
InChI Key: JNXHWZHCSSQBRN-UHFFFAOYSA-N
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Patent
US08329699B2

Procedure details

To a solution of 2-(1-ethyl-1H-pyrazol-4-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde (1.12 g, 3.01 mmol) in 1,4-dioxane (50 mL) and H2O (10 mL) at 0° C. was added sulfamic acid (1.76 g, 18.1 mmol). Then added a solution of NaClO2 (0.44 g, 3.92 mmol) and KH2PO4 (4.92 g, 36.2 mmol) in H2O (30 mL) via dropping funnel over 15 min. The ice bath was removed and the yellow cloudy reaction mixture was stirred at room temperature for 2.5 h. The reaction mixture was diluted with H2O and extracted with EtOAc (2×). The combined organic layers were dried over MgSO4 and concentrated to an oily yellow solid which was triturated with 5% EtOAc/hexanes to afford 1.05 g (90%) of 2-(1-ethyl-1H-pyrazol-4-yl)-5-(2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[3,2-b]pyrazine-7-carboxylic acid as a light yellow solid.
Name
2-(1-ethyl-1H-pyrazol-4-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step Two
Name
KH2PO4
Quantity
4.92 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N1C=C([C:8]2[N:9]=[C:10]3[C:16]([CH:17]=[O:18])=[CH:15][N:14](COCC[Si](C)(C)C)[C:11]3=[N:12][CH:13]=2)C=N1)C.S(=O)(=O)([OH:29])N.[O-]Cl=O.[Na+].OP([O-])(O)=O.[K+]>O1CCOCC1.O>[N:9]1[CH:8]=[CH:13][N:12]=[C:11]2[NH:14][CH:15]=[C:16]([C:17]([OH:18])=[O:29])[C:10]=12 |f:2.3,4.5|

Inputs

Step One
Name
2-(1-ethyl-1H-pyrazol-4-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde
Quantity
1.12 g
Type
reactant
Smiles
C(C)N1N=CC(=C1)C=1N=C2C(=NC1)N(C=C2C=O)COCC[Si](C)(C)C
Name
Quantity
1.76 g
Type
reactant
Smiles
S(N)(O)(=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.44 g
Type
reactant
Smiles
[O-]Cl=O.[Na+]
Name
KH2PO4
Quantity
4.92 g
Type
reactant
Smiles
OP(=O)(O)[O-].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
CUSTOM
Type
CUSTOM
Details
the yellow cloudy reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oily yellow solid which
CUSTOM
Type
CUSTOM
Details
was triturated with 5% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
N1=C2C(=NC=C1)NC=C2C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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